3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Overview
Description
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that features a quinolinone core structure with an oxadiazole ring and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Coupling with Quinolinone: The oxadiazole intermediate is then coupled with a quinolinone derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinolinone derivatives.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline Derivatives: These compounds share a similar quinolinone core and are studied for their anticancer properties.
2-Substituted-4-aminoquinolines: These compounds are known for their antifungal activities.
Uniqueness
3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties, enhancing its potential as a versatile scaffold in drug design and materials science.
Properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-11-5-4-6-12(9-11)17-20-18(23-21-17)14-10-19-15-8-3-2-7-13(15)16(14)22/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQCCCWNQXCJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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